

An In-depth Technical Guide to **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate</i>
Cat. No.:	B152963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and available experimental data for **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. Information is presented in a structured format to facilitate easy access and comparison of data. While this guide aims to be thorough, it is important to note that information regarding the compound's involvement in specific signaling pathways is not extensively available in the public domain at the time of publication.

Molecular Structure and Chemical Properties

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H18N2O5. It is also known by synonyms such as N-Boc-2-(4-nitrophenoxy)ethanamine. The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is in turn connected to a 4-nitrophenoxy group.

Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate
CAS Number	159184-14-2[1][2]
Molecular Formula	C13H18N2O5
SMILES	CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)--- INVALID-LINK--[O-]
InChI	InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)

Physicochemical Properties

Property	Value
Molecular Weight	282.29 g/mol
Monoisotopic Mass	282.12158 Da[3]
XLogP3 (Predicted)	1.7[3]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	7
Exact Mass	282.121572 g/mol
Heavy Atom Count	20

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**. The following sections summarize the available spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** is not readily available in the provided search results, related compounds' data can offer insights. For instance, the ^1H NMR spectrum of tert-butyl (4-nitrophenyl)carbamate shows signals in the aromatic region (δ 8.19-8.16 and 7.54-7.51 ppm) and a characteristic singlet for the tert-butyl group at 1.47 ppm[4]. For the title compound, one would expect additional signals corresponding to the ethyl linker.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, tert-Butyl (3-aminopropyl)carbamate, shows characteristic absorption bands for the primary amine (N-H stretch at \sim 3360 and \sim 3290 cm^{-1}) and the secondary carbamate (C=O stretch around 1690-1710 cm^{-1})[5]. For **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**, one would also expect to observe strong absorbances corresponding to the nitro group (typically around 1520 and 1340 cm^{-1}) and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight of the compound. The predicted monoisotopic mass is 282.12158 Da[3].

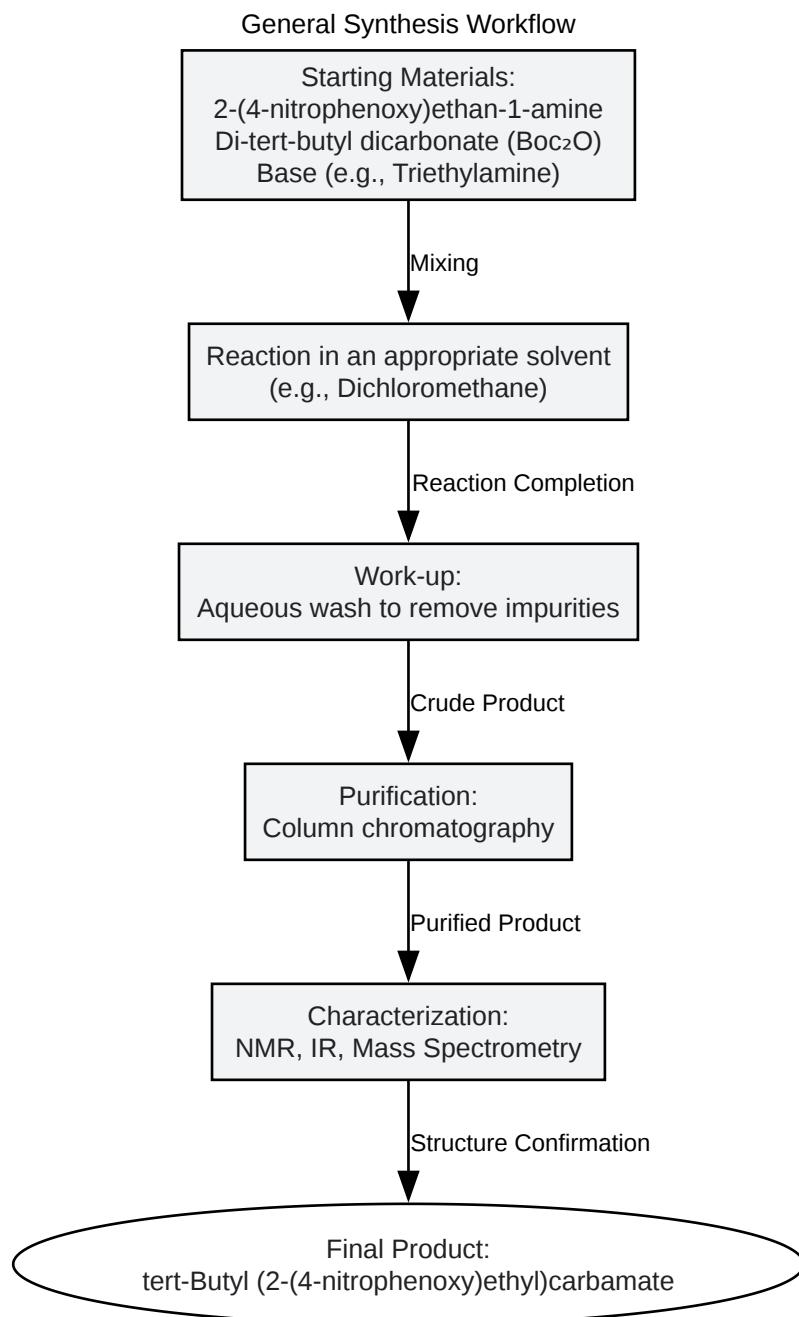
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** are not explicitly detailed in a single source. However, a general synthetic approach can be inferred from procedures for similar molecules.

General Synthesis Approach

The synthesis of carbamates like the title compound often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or a dicarbonate. A plausible synthesis for **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** could involve the reaction of 2-(4-nitrophenoxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a suitable base.

Illustrative Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific involvement of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** in biological signaling pathways or its specific pharmacological activities. The presence of the Boc protecting group suggests it is likely used as an intermediate in the synthesis of more complex molecules with potential biological relevance. The 4-nitrophenoxy group is a common feature in various biologically active compounds and can serve as a leaving group in nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has summarized the key molecular and physicochemical properties of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** based on available data. While comprehensive experimental protocols and biological activity data are limited, this document provides a foundational understanding of the compound for researchers and professionals in drug development. Further experimental investigation is required to fully elucidate its chemical reactivity, biological functions, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate | 159184-14-2 [chemicalbook.com]
- 2. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate | 159184-14-2 [amp.chemicalbook.com]
- 3. PubChemLite - Tert-butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate (C13H18N2O5) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152963#tert-butyl-2-4-nitrophenoxy-ethyl-carbamate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com